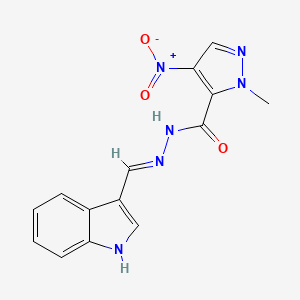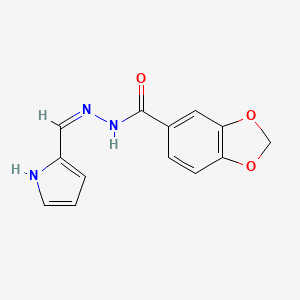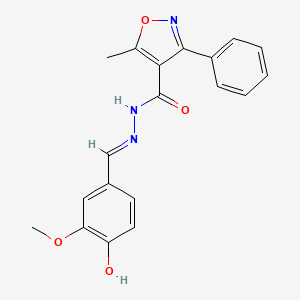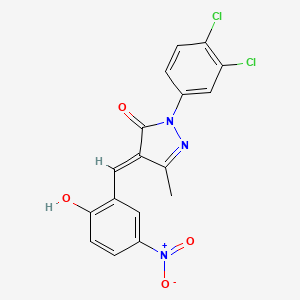![molecular formula C16H20N2O4 B1190606 2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B1190606.png)
2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydrazinylidene group attached to a dimethoxyphenyl ring and a dimethylcyclohexane-1,3-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine derivatives under acidic or basic conditions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of glacial acetic acid as a catalyst . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Scientific Research Applications
2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid
- 2-[(4-R-benzoyl)hydrazinylidene]-4-oxobutanoic acids
Uniqueness
2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and dimethylcyclohexane-1,3-dione moieties
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H20N2O4/c1-16(2)8-12(19)15(13(20)9-16)18-17-11-6-5-10(21-3)7-14(11)22-4/h5-7,19H,8-9H2,1-4H3 |
InChI Key |
GHKUIBHRKOVUHN-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=C(C=C2)OC)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(5-Bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/new.no-structure.jpg)
![N'~5~-[(E)-1-(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B1190529.png)

![2-{[(2-ethylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1190531.png)

![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B1190534.png)
![2-Hydroxybenzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B1190536.png)

